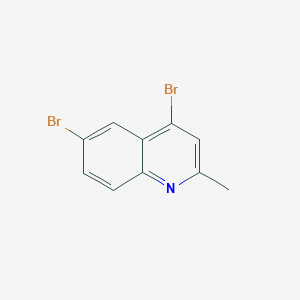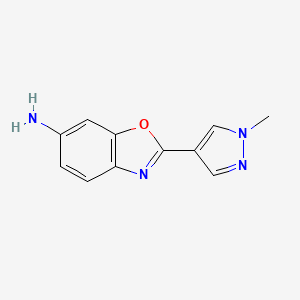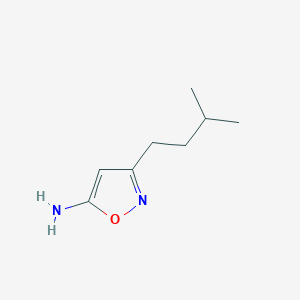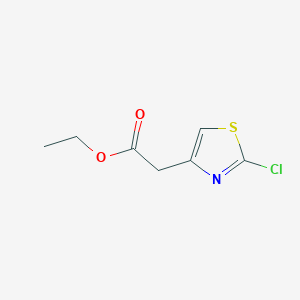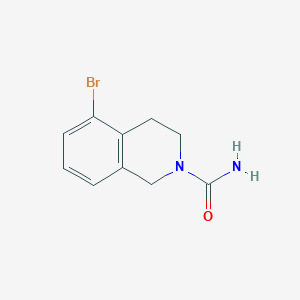
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide
説明
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide, also known as BHDCA, is an organic compound with a wide range of applications in scientific research. BHDCA is a versatile molecule that can be used as a starting material for synthesizing a variety of other compounds, and it can be used as a reagent in various laboratory experiments. BHDCA has a unique structure, with a nitrogen-containing ring and a carboxylic acid amide group. The structure of BHDCA makes it particularly useful in biochemical and physiological research, as it can be used to study the effects of various chemical compounds on biological systems.
科学的研究の応用
Chemical Reactions and Mechanisms
Substitution Reactions and Complex Formation
A study by Zoltewicz and Oestreich (1991) explored reactions involving 4-haloisoquinolines, revealing the preferential formation of 4-(methylthio)isoquinoline via an SRN1 mechanism when reacted with thiolate ion in ammonia. This research highlights the competition between SRN1 substitution and σ complex formation, underlining the chemical versatility of haloisoquinolines, a category to which 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide belongs (J. Zoltewicz & Terence M. Oestreich, 1991).
Cytotoxicity and Anticancer Potential
Research by Tsotinis et al. (2007) on C4-substituted isoquinolines, synthesized from commercially available 4-bromoisoquinoline, evaluated their cytotoxicity against tumor cell lines. This study underscores the potential of derivatives, including those related to 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide, in developing new anticancer agents (A. Tsotinis, S. Zouroudis, D. Moreau, & C. Roussakis, 2007).
Synthesis and Applications
Methodologies for Haloamidation
Yeung, Gao, and Corey (2006) described a methodology for the addition of a bromine atom and an amide nitrogen to olefins, highlighting a general approach for synthesizing vicinal bromoamides. This process outlines a broader application for compounds like 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide in accessing various amines and amino alcohols, crucial in synthetic organic chemistry (Y. Yeung, Xuri Gao, & E. Corey, 2006).
Synthesis of Bifunctional Derivatives
The synthesis of derivatives of 8-methylquinoline-5-carboxylic acid by Gracheva et al. (1982) involves processes that could be analogous to the manipulation of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide. These methodologies offer pathways for creating various functionalized compounds for materials science and pharmaceutical applications (I. Gracheva, I. Kovel'man, & A. I. Tochilkin, 1982).
特性
IUPAC Name |
5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-3-1-2-7-6-13(10(12)14)5-4-8(7)9/h1-3H,4-6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZIXARQFCWQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
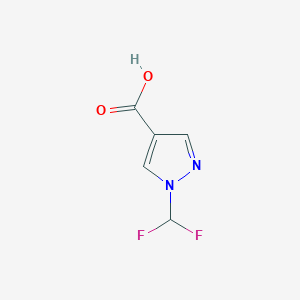
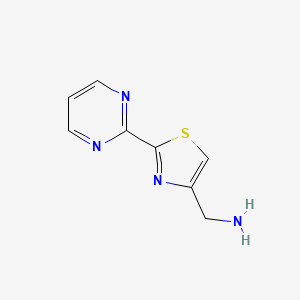
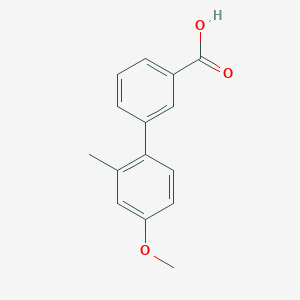
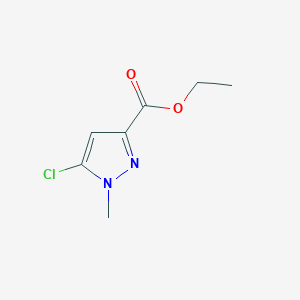
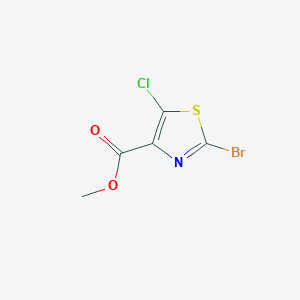
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
